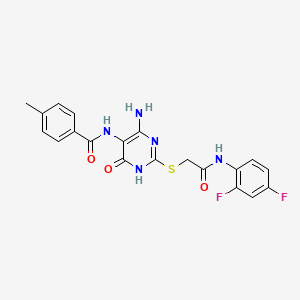

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O3S/c1-10-2-4-11(5-3-10)18(29)25-16-17(23)26-20(27-19(16)30)31-9-15(28)24-14-7-6-12(21)8-13(14)22/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZTWDUZCDQVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various substituents that may contribute to its biological activity. The presence of the difluorophenyl group and thioether linkage are particularly noteworthy as they can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds with structural similarities to this compound. For instance, derivatives of 2-amino-4-aryl compounds have shown significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- Antiproliferative Activity : A study tested a series of related compounds against eight human tumor cell lines using MTT assays. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. For example:

-

Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include:

- Microtubule Disruption : Certain derivatives were found to disrupt microtubule formation, leading to G2/M cell cycle arrest in treated cells.

- Anti-Angiogenic Effects : Some compounds displayed antiangiogenic properties in vitro and in vivo, indicating their potential to inhibit tumor growth by preventing blood vessel formation .

Data Tables

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1a | HT-29 | 0.5 | Microtubule disruption |

| 1b | EA.hy926 | 0.15 | Antiangiogenic |

| 1c | HCT116 | 0.04 | G2/M phase arrest |

| 1d | MCF7 | >50 | Inactive |

Comparison with Similar Compounds

a. 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()

- Key Differences: Heterocycle: The thieno[2,3-d]pyrimidine core replaces the dihydropyrimidinone system, introducing a fused thiophene ring. Substituents: A trifluoromethylphenoxy group and methoxybenzamide are present instead of the 2,4-difluorophenyl amide and 4-methylbenzamide.

- Biological Activity: Thieno derivatives exhibit broad-spectrum antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus), attributed to the electron-withdrawing CF₃ group enhancing membrane penetration .

b. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Key Differences: Backbone: A non-reduced pyrimidine ring with aminomethyl and fluorophenyl substituents. Hydrogen Bonding: Intramolecular N–H⋯N interactions stabilize the conformation, unlike the thioether in the target compound.

- Activity: Shows immunomodulatory and antifungal properties (e.g., 80% inhibition of C. albicans at 50 µM), likely due to the methoxyphenyl group’s lipophilicity .

c. N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()

- Key Differences :

- Core : Thiazole ring instead of pyrimidine.

- Substituents : Pivalamide and 2,6-difluorobenzyl groups modify solubility and steric bulk.

- Properties : The thiazole core may enhance metabolic resistance compared to pyrimidines, but reduced aromaticity could limit π-π stacking interactions .

Functional Group Analysis

a. Thioether vs. Ether/Sulfonamide Linkages

b. Fluorinated Aromatic Groups

- The 2,4-difluorophenyl group in the target compound contrasts with mono-fluorinated () or non-fluorinated aryl groups (). Fluorine’s inductive effects improve bioavailability and target binding (e.g., logP reduction by ~0.5 units compared to non-fluorinated analogues) .

Physicochemical and Pharmacokinetic Properties

Notes:

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:

The synthesis of this compound requires multi-step optimization, focusing on:

- Thioether bond formation : Use controlled pH (6.5–7.5) and temperature (40–60°C) to avoid undesired oxidation or side reactions during sulfur-based coupling .

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to ensure efficient activation of carboxylic acid intermediates .

- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify pyrimidine ring substitution patterns and thioether/amide linkages. For example, the pyrimidinone C=O group typically resonates at ~165–170 ppm in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy with ESI-TOF, targeting the exact mass (e.g., calculated for : 483.12 g/mol) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using single-crystal diffraction data .

Advanced: How can structural analogs guide the understanding of this compound’s bioactivity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with substitutions on the 2,4-difluorophenyl or 4-methylbenzamide moieties. For example:

- Replace fluorine with chlorine to assess halogen-dependent enzyme inhibition .

- Modify the methyl group on benzamide to study steric effects on target binding .

- Activity Mapping : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity) to correlate structural variations with potency. For instance, analogs with bulkier substituents may show reduced solubility but increased target affinity .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Force Fields : Adjust parameters in molecular docking (e.g., AMBER or CHARMM) to account for fluorine’s electronegativity, which may alter binding pocket interactions .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing results with docking scores .

- Dynamic Simulations : Run MD simulations (100 ns) in explicit solvent to assess conformational stability of the ligand-receptor complex .

Basic: How to optimize purification for large-scale synthesis in academic settings?

Methodological Answer:

- Solvent Selection : Use DCM/MeOH (9:1) for initial crude extraction to remove polar byproducts.

- Flash Chromatography : Employ Biotage® systems with C18 columns for reproducible separation of diastereomers or regioisomers .

- Crystallization Screening : Test solvents like acetonitrile or tert-butyl methyl ether (TBME) to maximize yield and purity .

Advanced: How to design experiments for identifying metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Hepatic Assays : Incubate the compound with rat liver microsomes (RLM) or human hepatocytes. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess metabolic interference .

- Stability Profiling : Store the compound at 4°C, 25°C, and 40°C for 28 days, analyzing degradation products with UPLC-PDA .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Thioether Precursors : Handle under nitrogen to prevent disulfide formation.

- Fluorinated Intermediates : Use PTFE-coated equipment to avoid corrosion and ensure fume hood containment .

- Waste Disposal : Neutralize acidic/basic byproducts with Amberlite® IRA-400 resin before aqueous disposal .

Advanced: How to leverage computational tools for predicting pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), BBB permeability, and CYP450 interactions .

- Solubility Modeling : Apply COSMO-RS to predict aqueous solubility at physiological pH, adjusting substituents (e.g., adding hydroxyl groups) if needed .

- Toxicity Profiling : Run ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Advanced: What experimental controls are essential in biological assays to ensure reproducibility?

Methodological Answer:

- Positive/Negative Controls : Include known enzyme inhibitors (e.g., staurosporine for kinases) and DMSO-only wells to exclude solvent effects .

- Dose-Response Curves : Perform 10-point serial dilutions (1 nM–100 µM) in triplicate, calculating IC values using GraphPad Prism® .

- Cell Viability Assays : Co-administer MTT or resazurin to confirm activity is not due to cytotoxicity .

Advanced: How to address discrepancies in reported biological activity across research groups?

Methodological Answer:

- Batch Purity Analysis : Compare HPLC chromatograms and elemental analysis (C, H, N) to rule out impurities .

- Assay Standardization : Validate protocols with reference compounds (e.g., NIH/NCATS guidelines) .

- Collaborative Reproducibility Studies : Share compound aliquots and cell lines between labs to isolate methodological variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.